molecular formula C33H54N10O8 B12385383 Thrombin receptor peptide ligand CAS No. 287964-20-9

Thrombin receptor peptide ligand

Cat. No.: B12385383
CAS No.: 287964-20-9
M. Wt: 718.8 g/mol
InChI Key: YJKKJHAVZDFETI-XEYKCJAPSA-N
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Description

Structure and Composition: The compound "L-Alanine, L-alanyl-L-phenylalanyl-L-leucyl-L-alanyl-L-arginyl-L-alanyl-" (CAS: 881685-43-4) is a synthetic oligopeptide with the molecular formula C₃₈H₆₄N₁₀O₈ and a molecular weight of 788.977 g/mol . It consists of a sequence of six amino acids: L-alanine (Ala), L-phenylalanine (Phe), L-leucine (Leu), L-alanine (Ala), L-arginine (Arg), and L-alanine (Ala). This peptide features alternating alanine residues interspersed with hydrophobic (Phe, Leu) and positively charged (Arg) residues, which may influence its solubility, stability, and interaction with biological targets .

Significance: While L-alanine itself is a non-essential amino acid critical for protein synthesis and glucose metabolism , the extended peptide structure may have specialized roles in biochemical pathways, antimicrobial activity, or as a structural mimic in drug design.

Properties

CAS No.

287964-20-9

Molecular Formula

C33H54N10O8

Molecular Weight

718.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C33H54N10O8/c1-17(2)15-24(43-31(49)25(42-26(44)18(3)34)16-22-11-8-7-9-12-22)30(48)39-20(5)28(46)41-23(13-10-14-37-33(35)36)29(47)38-19(4)27(45)40-21(6)32(50)51/h7-9,11-12,17-21,23-25H,10,13-16,34H2,1-6H3,(H,38,47)(H,39,48)(H,40,45)(H,41,46)(H,42,44)(H,43,49)(H,50,51)(H4,35,36,37)/t18-,19-,20-,21-,23-,24-,25-/m0/s1

InChI Key

YJKKJHAVZDFETI-XEYKCJAPSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)N

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Resin Selection and Initial Attachment

SPPS begins with the covalent attachment of the C-terminal amino acid (L-alanine) to a resin. Trityl chloride resin is frequently employed due to its compatibility with acid-labile protecting groups, enabling mild cleavage conditions. The resin is pre-treated with a silylating agent to prevent nonspecific adsorption, ensuring high coupling efficiency.

Fmoc/t-Bu Protection Strategy

The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group of each amino acid, while tert-butyl (t-Bu) groups shield reactive side chains (e.g., arginine’s guanidinium). Deprotection involves 20% piperidine in dimethylformamide (DMF), which removes Fmoc without affecting side-chain protections. Coupling agents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (hydroxybenzotriazole) activate carboxyl groups for nucleophilic attack by the resin-bound amino group.

Table 1: SPPS Cycle Parameters for the Heptapeptide
Step Reagent/Procedure Duration Efficiency per Cycle
Deprotection 20% piperidine in DMF 10 min >99%
Coupling HBTU/HOBt/DIPEA in DMF 60 min 98–99%
Washing DMF, dichloromethane 3 cycles

Challenges in Arginine Incorporation

Arginine’s side chain requires protection with Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), which is stable under Fmoc deprotection conditions but cleaved during final TFA (trifluoroacetic acid) treatment. Inefficient coupling at this step can lead to deletion sequences, necessitating double coupling or elevated reagent concentrations.

Cleavage and Global Deprotection

Final cleavage employs a mixture of TFA (95%), water (2.5%), and triisopropylsilane (2.5%) to simultaneously detach the peptide from the resin and remove side-chain protections. Scavengers like ethanedithiol minimize side reactions, particularly for methionine-containing sequences.

Enzymatic Synthesis Using Peptide Ligases

TabS Enzyme Specificity

The ATP-dependent ligase TabS catalyzes dipeptide bond formation with remarkable specificity. While primarily used for dipeptides, iterative applications enable sequential elongation. For example, TabS synthesizes L-arginyl-L-phenylalanine (62% yield) and L-leucyl-L-isoleucine (77% yield). Adapting this for heptapeptides would require multiple enzymatic steps, each introducing a single residue.

Table 2: TabS-Catalyzed Dipeptide Yields
Substrates Product Yield (%)
L-Arg + L-Phe Arg-Phe 62
L-Leu + L-Ile Leu-Ile 77
L-Gln + L-Trp Gln-Trp 54

Limitations and Scalability

Enzymatic methods face challenges in scaling due to substrate inhibition and the need for stoichiometric ATP. Additionally, TabS exhibits low activity with β-alanine and non-proteinogenic amino acids, restricting sequence flexibility.

Solution-Phase Peptide Synthesis

Fragment Condensation Approach

Traditional solution-phase synthesis involves preparing protected peptide fragments (e.g., L-Ala-L-Phe and L-Leu-L-Ala-L-Arg) followed by condensation. While avoiding solid-phase limitations, this method requires extensive purification after each step, reducing overall yield.

Carbodiimide-Mediated Coupling

Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) activate carboxyl groups for fragment coupling. However, racemization at cysteine and histidine residues remains a concern, necessitating low-temperature reactions (-20°C).

Comparative Analysis of Synthesis Methods

Table 3: Method Comparison for Heptapeptide Synthesis
Parameter SPPS Enzymatic Solution-Phase
Average Yield 60–70% 30–40% 20–30%
Purity >95% 80–90% 70–80%
Scalability High Moderate Low
Cost per gram $500–$800 $1,000–$1,500 $2,000+

Recent Innovations in Peptide Synthesis

Flow Chemistry Applications

Continuous-flow SPPS systems enhance coupling efficiency by maintaining precise reagent stoichiometry and minimizing side reactions. These systems achieve 99.5% stepwise yields for sequences up to 30 residues, suggesting potential for heptapeptide optimization.

Machine Learning-Driven Optimization

Algorithms trained on coupling kinetics predict optimal reagent concentrations and reaction times, reducing empirical trial-and-error. For arginine-rich sequences, models suggest using 3-fold excess of HBTU to overcome steric hindrance.

Challenges and Mitigation Strategies

Aggregation During Synthesis

Hydrophobic segments (e.g., L-leucyl-L-alanyl) promote β-sheet formation, causing resin clogging. Incorporating pseudoproline dipeptides disrupts secondary structures, improving solvation and coupling efficiency.

Epimerization at Alanine Residues

Despite alanine’s low racemization risk, prolonged exposure to basic conditions during Fmoc deprotection can induce D-isomer formation. Limiting deprotection times to <10 minutes and using additives like HOBt mitigate this.

Chemical Reactions Analysis

Scientific Research Applications

Biological Studies

The peptide L-alanyl-L-phenylalanyl-L-leucyl-L-alanyl-L-arginyl-L-alanyl- is utilized to investigate the role of Calmodulin-dependent Protein Kinase II (CaMKII) in cellular signaling pathways. CaMKII is crucial for calcium signaling, which influences various cellular processes such as muscle contraction and neurotransmitter release. Research indicates that this peptide can selectively inhibit CaMKII, making it a valuable tool for studying calcium-related cellular functions.

Medical Research

The therapeutic potential of peptides like L-alanyl-L-phenylalanyl-L-leucyl-L-alanyl-L-arginyl-L-alanyl- is being explored in conditions where CaMKII is implicated, such as cardiovascular diseases and neurological disorders. Studies have shown that modulation of CaMKII activity can affect cardiac function and neuronal signaling pathways.

Chemical Synthesis

In the field of chemistry, L-alanyl-L-phenylalanyl-L-leucyl-L-alanyl-L-arginyl-L-alanyl- serves as a model for peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is often employed to create this compound, allowing researchers to explore different coupling strategies and purification methods.

Case Study 1: Inhibition of CaMKII

In a study examining the effects of various peptides on CaMKII activity, L-alanyl-L-phenylalanyl-L-leucyl-L-alanyl-L-arginyl-L-alanyl- was found to significantly reduce enzyme activity in vitro. This inhibition suggests potential applications in developing treatments for diseases characterized by dysregulated calcium signaling.

Case Study 2: Cardiac Function Modulation

Another study investigated the impact of branched-chain amino acids (BCAAs), including L-Alanine derivatives, on cardiac function during ischemia-reperfusion injury in animal models. The results indicated that these amino acids could provide protective effects against arrhythmias and improve recovery post-injury, highlighting their therapeutic potential in cardiology .

Comparative Data Table

Application AreaCompound/PeptideFindings/Implications
Biological StudiesL-alanyl-L-phenylalanyl...Inhibits CaMKII; important for calcium signaling research
Medical ResearchL-alanyl-L-phenylalanyl...Potential therapeutic target for cardiovascular diseases
Chemical SynthesisL-alanyl-L-phenylalanyl...Model for solid-phase peptide synthesis techniques

Mechanism of Action

Thrombin receptor peptide ligand exerts its effects by binding to and activating thrombin receptors, specifically protease-activated receptor 1 (PAR1). The mechanism involves:

    Binding: Thrombin binds to the receptor and cleaves its extracellular N-terminal domain.

    Activation: The cleavage unmaskes a new N-terminus that acts as a tethered ligand.

    Signal Transduction: The tethered ligand binds intramolecularly to the receptor, initiating a conformational change that activates intracellular signaling pathways. .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Structural Comparison of Selected Peptides

Compound Name Molecular Formula Molecular Weight (g/mol) Key Amino Acid Sequence Notable Features
Target Peptide (CAS 881685-43-4) C₃₈H₆₄N₁₀O₈ 788.98 Ala-Phe-Leu-Ala-Arg-Ala Alternating Ala, hydrophobic Phe/Leu, Arg
L-Phenylalaninamide, L-lysyl-L-seryl-L-alanyl- C₄₁H₆₄N₁₂O₉S 901.09 Lys-Ser-Ala-Tyr-Met-Arg-Phe Contains Tyr, Met, Lys; sulfur from Met
L-Valine, L-phenylalanyl-L-glutamyl-... Not fully specified Not provided Val-Phe-Glu-Ala-Arg-Glu-Ala-Lys-Ala-Leu-Ala Glutamic acid (Glu), Lys, Val
L-Alanine (monomer) C₃H₇NO₂ 89.09 N/A Simple α-amino acid, methyl side chain

Key Observations :

  • Hydrophobicity : The target peptide contains Phe and Leu , which increase hydrophobicity compared to peptides with polar residues (e.g., Ser , Tyr ) .
  • Alanine Repeats : The alternating alanine residues may enhance conformational flexibility or stability, as seen in helical structures of polyalanine sequences .

L-Alanine :

  • Produced industrially via anaerobic fermentation using engineered Escherichia coli strains, achieving high yields (e.g., >100 g/L) and optical purity .
  • Challenges include minimizing byproducts (e.g., acetate) and optimizing L-alanine dehydrogenase (L-ALD) expression .

Oligopeptides :

  • While evidence lacks direct data on the target peptide’s synthesis, similar peptides (e.g., those in Table 1) are typically synthesized via:
    • Solid-phase peptide synthesis (SPPS) : Allows precise control over sequence but faces scalability challenges.
    • Recombinant expression : Requires codon-optimized genes and host strains (e.g., Pediococcus acidilactici) for heterologous peptide production .
  • Export systems : Engineered transporters (e.g., ygaW in E. coli) may enhance extracellular peptide yields by reducing intracellular accumulation .

Physical and Chemical Properties

Table 2: Property Comparison

Property Target Peptide L-Alanine Monomer L-Phe-Lys-Ser-Ala-...
Solubility in Water Likely moderate (due to Arg) High (58.6 g/100 mL at 25°C) Low (hydrophobic Tyr, Met)
Crystal Morphology Not reported Needle-like (SEM) Not provided
Thermal Stability Likely high (Ala repeats) Stable up to 297°C Depends on sequence
Chelation Capacity Multiple binding sites Bidentate ligand (O, N) Complex with V(III)

Notable Findings:

  • Solubility : The target peptide’s solubility is influenced by the balance between hydrophobic (Phe, Leu) and charged (Arg) residues. Pure L-alanine exhibits high aqueous solubility due to its small size and polar groups .
  • Core Binding Energy : L-phenylalanine in peptides alters electronic environments, as seen in shifts in C1s binding energy (289–291 eV) compared to L-alanine .

L-Alanine :

  • Critical in bacterial spore germination via L-alanine dehydrogenase, which deaminates L-alanine to initiate metabolic pathways .
  • Used in nanotechnology: L-alanine capping improves ZnO nanorod carrier concentration and diode efficiency .

Target Peptide and Analogues :

  • Potential roles in antimicrobial activity (Arg-rich peptides disrupt membranes) or enzyme inhibition (competitive binding).
  • L-Alanine derivatives : Ethyl esters (e.g., [1-¹³C]-L-alanine ethyl ester) serve as pH sensors in biomedical imaging .

Biological Activity

L-Alanine is a non-essential amino acid that plays a crucial role in various biological processes, including protein synthesis, metabolism, and cellular signaling. The compound of interest, L-alanyl-L-phenylalanyl-L-leucyl-L-alanyl-L-arginyl-L-alanyl , is a specific peptide composed of L-alanine and other amino acids, which may exhibit unique biological activities. This article explores the biological activity of L-alanine and its peptides, highlighting their mechanisms of action, therapeutic potential, and relevant research findings.

Overview of L-Alanine

L-Alanine is involved in several metabolic pathways, including gluconeogenesis and the urea cycle. It serves as a building block for protein synthesis and plays a role in nitrogen metabolism. Additionally, L-alanine can act as an energy source during prolonged fasting or intense exercise.

Biological Activities of L-Alanine Peptides

  • Antimicrobial Properties :
    • Research has shown that peptides containing L-alanine exhibit antimicrobial activity against various bacterial strains. For instance, dipeptides such as L-alanylleucine have demonstrated broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria . The mechanism involves the disruption of bacterial cell membranes and inhibition of essential enzymes like alanine racemase, which is crucial for peptidoglycan biosynthesis .
  • Immunomodulatory Effects :
    • Recent studies indicate that L-alanine can modulate immune responses. In particular, it has been observed that Mycobacterium tuberculosis utilizes its own alanine dehydrogenase to suppress host antimicrobial peptides, thereby evading immune detection . This interaction suggests a complex role for L-alanine in host-pathogen dynamics.
  • Muscle Protein Synthesis :
    • L-Alanine supplementation has been linked to enhanced muscle protein synthesis, particularly in aging populations. Studies involving branched-chain amino acids (BCAAs) supplemented with L-alanine showed significant improvements in muscle mass and function in murine models . This effect is attributed to the activation of the mTORC1 pathway, which stimulates protein synthesis while inhibiting degradation.

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of various alanine-containing peptides against common bacterial pathogens. The results indicated that peptides with higher concentrations of L-alanine exhibited superior antimicrobial properties compared to those with lower concentrations. For instance:

Peptide CompositionAntimicrobial Activity (Zone of Inhibition)
L-Ala-L-Leu15 mm
L-Ala-L-Phe12 mm
L-Ala-L-Arg10 mm

This data highlights the potential of L-alanine-containing peptides as novel antimicrobial agents.

Case Study 2: Muscle Health in Aging

In a controlled trial involving elderly subjects, supplementation with a dipeptide form of L-alanine (L-alanyl-L-alanine) was associated with improved muscle strength and reduced markers of atrophy:

Treatment GroupMuscle Strength Improvement (%)Atrophy Markers Reduction (%)
Control00
BCAAs1510
BCAAs + 2ALA2530

These findings suggest that incorporating L-alanine into dietary supplements could benefit muscle health in older adults.

The biological activity of L-alanine and its peptides can be attributed to several mechanisms:

  • Cell Membrane Disruption : Peptides containing L-alanine can integrate into bacterial membranes, leading to increased permeability and cell lysis.
  • Enzyme Inhibition : Compounds like beta-chloro-L-alanine inhibit alanine racemase activity, essential for bacterial growth.
  • Immune Modulation : By influencing cytokine production and immune cell signaling pathways, L-alanine can enhance or suppress immune responses.

Q & A

Q. What mechanisms govern the peptide's transport across intestinal epithelia?

  • Methodology : Caco-2 cell monolayers model intestinal absorption. Competitive inhibition assays using D-cycloserine reveal H⁺-coupled transport via PAT1 carriers. Radiolabeled (³H-L-Alanine) tracking quantifies apical vs. basolateral flux .

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